Cas no 848414-03-9 (b,b-difluoro-3-Pyrrolidineethanol)

b,b-difluoro-3-Pyrrolidineethanol Chemical and Physical Properties
Names and Identifiers
-
- b,b-difluoro-3-Pyrrolidineethanol
- 848414-03-9
- EN300-6973610
- 2,2-difluoro-2-pyrrolidin-3-ylethanol
- 2,2-difluoro-2-(pyrrolidin-3-yl)ethan-1-ol
- YIB41403
- 865-904-7
- SCHEMBL5769587
- 2,2-Difluoro-2-pyrrolidin-3-yl-ethanol
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- Inchi: InChI=1S/C6H11F2NO/c7-6(8,4-10)5-1-2-9-3-5/h5,9-10H,1-4H2
- InChI Key: WPUZOENUSBZVKC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 151.08087030Da
- Monoisotopic Mass: 151.08087030Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 0.2
b,b-difluoro-3-Pyrrolidineethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6973610-0.05g |
2,2-difluoro-2-(pyrrolidin-3-yl)ethan-1-ol |
848414-03-9 | 95.0% | 0.05g |
$315.0 | 2025-03-12 | |
Enamine | EN300-6973610-0.1g |
2,2-difluoro-2-(pyrrolidin-3-yl)ethan-1-ol |
848414-03-9 | 95.0% | 0.1g |
$470.0 | 2025-03-12 | |
Aaron | AR00GC8U-250mg |
b,b-difluoro-3-Pyrrolidineethanol |
848414-03-9 | 95% | 250mg |
$949.00 | 2025-02-14 | |
Aaron | AR00GC8U-2.5g |
b,b-difluoro-3-Pyrrolidineethanol |
848414-03-9 | 95% | 2.5g |
$3683.00 | 2025-02-14 | |
Aaron | AR00GC8U-10g |
b,b-difluoro-3-Pyrrolidineethanol |
848414-03-9 | 95% | 10g |
$8051.00 | 2023-12-15 | |
1PlusChem | 1P00GC0I-250mg |
b,b-difluoro-3-Pyrrolidineethanol |
848414-03-9 | 95% | 250mg |
$893.00 | 2024-04-21 | |
Enamine | EN300-6973610-0.25g |
2,2-difluoro-2-(pyrrolidin-3-yl)ethan-1-ol |
848414-03-9 | 95.0% | 0.25g |
$672.0 | 2025-03-12 | |
Enamine | EN300-6973610-2.5g |
2,2-difluoro-2-(pyrrolidin-3-yl)ethan-1-ol |
848414-03-9 | 95.0% | 2.5g |
$2660.0 | 2025-03-12 | |
Enamine | EN300-6973610-5.0g |
2,2-difluoro-2-(pyrrolidin-3-yl)ethan-1-ol |
848414-03-9 | 95.0% | 5.0g |
$3935.0 | 2025-03-12 | |
1PlusChem | 1P00GC0I-10g |
b,b-difluoro-3-Pyrrolidineethanol |
848414-03-9 | 95% | 10g |
$7277.00 | 2024-04-21 |
b,b-difluoro-3-Pyrrolidineethanol Related Literature
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
Additional information on b,b-difluoro-3-Pyrrolidineethanol
Comprehensive Overview of B,B-Difluoro-3-Pyrrolidineethanol (CAS No. 848414-03-9): Properties, Applications, and Industry Insights
In the ever-evolving landscape of chemical research and pharmaceutical development, B,B-Difluoro-3-Pyrrolidineethanol (CAS No. 848414-03-9) has emerged as a compound of significant interest. This fluorinated pyrrolidine derivative is gaining traction due to its unique structural properties and versatile applications. The presence of difluoro groups enhances its metabolic stability, making it a valuable intermediate in drug discovery and material science. Researchers are increasingly exploring its potential in designing bioactive molecules, particularly in the context of central nervous system (CNS) therapeutics and enzyme inhibitors.
The molecular structure of B,B-Difluoro-3-Pyrrolidineethanol combines a pyrrolidine ring with a fluorinated ethanol side chain, offering a balance of lipophilicity and polarity. This duality is critical for optimizing drug-like properties, a topic frequently searched by medicinal chemists on platforms like PubMed and Google Scholar. Recent studies highlight its role in improving blood-brain barrier (BBB) penetration, a key challenge in CNS drug development. As the demand for fluorinated building blocks grows, this compound is poised to play a pivotal role in addressing modern pharmaceutical challenges.
From a synthetic chemistry perspective, B,B-Difluoro-3-Pyrrolidineethanol is often utilized in asymmetric synthesis and catalysis. Its fluorine atoms introduce steric and electronic effects that can influence reaction outcomes, a subject widely discussed in forums like Organic Chemistry Portal. Industry trends indicate a surge in searches for sustainable fluorination methods, aligning with global efforts to reduce environmental impact. Manufacturers are now focusing on greener protocols to produce such intermediates, catering to the green chemistry movement.
Beyond pharmaceuticals, B,B-Difluoro-3-Pyrrolidineethanol finds applications in agrochemicals and functional materials. Its ability to modulate physicochemical properties makes it attractive for designing crop protection agents with enhanced efficacy. Additionally, material scientists leverage its fluorinated motif to develop liquid crystals and polymeric coatings, addressing queries like "fluorine in advanced materials" that trend in academic databases. The compound's thermal stability further broadens its utility in high-performance applications.
Quality control and analytical characterization of B,B-Difluoro-3-Pyrrolidineethanol are critical for ensuring reproducibility. Techniques such as NMR spectroscopy (particularly 19F-NMR) and high-resolution mass spectrometry (HRMS) are commonly employed. These methods resonate with laboratory professionals searching for "fluorine NMR analysis tips" or "HRMS interpretation guides." Suppliers emphasizing batch-to-batch consistency and regulatory compliance (e.g., REACH, GMP) are preferred by end-users, reflecting the industry's emphasis on reliability.
Looking ahead, the demand for B,B-Difluoro-3-Pyrrolidineethanol is expected to rise alongside advancements in precision medicine and smart materials. Its compatibility with click chemistry and bioconjugation techniques positions it as a tool for next-generation diagnostics. As AI-driven drug discovery accelerates, compounds like this will remain at the forefront of high-throughput screening libraries. Stakeholders are advised to monitor patent landscapes and academic publications to capitalize on emerging opportunities.
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